molecular formula C9H8O5 B1206907 3,4,5-Trihydroxyphthalaldehyde CAS No. 483-53-4

3,4,5-Trihydroxyphthalaldehyde

Cat. No.: B1206907
CAS No.: 483-53-4
M. Wt: 196.16 g/mol
InChI Key: COJARPHAKVBMFD-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxyphthalaldehyde is a polyhydroxylated aromatic compound with the molecular formula C₈H₆O₅. It is derived from the oxidation of geranyl and is known for its potential therapeutic properties, including anti-amnesic effects and demethylation properties. This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its ability to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxyphthalaldehyde can be synthesized through the oxidation of geranyl. The reaction typically involves the use of strong oxidizing agents under controlled conditions to ensure the formation of the desired polyhydroxylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar oxidation processes as those used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxyphthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polyhydroxylated derivatives and substituted compounds, which can have different biological and chemical properties.

Mechanism of Action

3,4,5-Trihydroxyphthalaldehyde exerts its effects by binding with high affinity to the alpha-synuclein protein, which is found in Lewy bodies and plays a role in Parkinson’s disease. This binding prevents the formation of alpha-synuclein aggregates, thereby preventing cell death by apoptosis or necrosis . Additionally, its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxyphthalaldehyde is unique due to its polyhydroxylated structure and its ability to bind specifically to alpha-synuclein protein, making it particularly valuable in the study and potential treatment of neurodegenerative diseases. Its combination of anti-amnesic, demethylation, and antibiotic properties further distinguishes it from similar compounds .

Properties

CAS No.

483-53-4

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

3,4,5-trihydroxy-6-methylphthalaldehyde

InChI

InChI=1S/C9H8O5/c1-4-5(2-10)6(3-11)8(13)9(14)7(4)12/h2-3,12-14H,1H3

InChI Key

COJARPHAKVBMFD-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)O)C=O)C=O

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)O)C=O)C=O

16790-41-3

Synonyms

fomecin B

Origin of Product

United States

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